molecular formula C6H8N2O2S B1505339 5-Methylpyridine-3-sulfonamide CAS No. 938066-07-0

5-Methylpyridine-3-sulfonamide

Cat. No. B1505339
CAS RN: 938066-07-0
M. Wt: 172.21 g/mol
InChI Key: HQCLBZBRCMPULO-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-sulfonamide is a molecule with the molecular formula C6H8N2O2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 5th position and a sulfonamide group at the 3rd position .


Physical And Chemical Properties Analysis

This compound has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .

Scientific Research Applications

Antibiotics and Antibacterial Properties

5-Methylpyridine-3-sulfonamide and its derivatives have been explored for their antibacterial properties, serving as key components in the development of sulfonamide antibiotics. These antibiotics are utilized in both human and veterinary medicine due to their broad spectrum of activity and cost-effectiveness. Research has focused on optimizing these compounds for enhanced antibacterial efficacy and understanding their mechanisms of action, including the inhibition of bacterial growth by competing with p-aminobenzoic acid in the synthesis of folic acid (Bagul, Rajput, Tadavi, & Bendre, 2017).

Environmental Monitoring and Analysis

Studies have also targeted the environmental monitoring and analysis of sulfonamide antibiotics, including those based on this compound, to assess their occurrence and fate in surface waters, especially in highly urbanized areas. Advanced analytical methods have been developed to detect and quantify these compounds in aqueous samples, providing crucial data on their environmental impact and guiding wastewater treatment strategies to mitigate pollution (Kokoszka, Wilk, Felis, & Bajkacz, 2021).

Drug Analysis and Detection

The development of sensitive and accurate methods for the detection of sulfonamide antibiotics in biological and environmental samples is another significant area of research. Techniques such as HPLC-MS/MS have been applied to study the occurrence of these drugs and their transformation products, enabling a better understanding of their degradation pathways and the effectiveness of treatment processes in removing these contaminants from the environment (Premarathne, Satharasinghe, Gunasena, Munasinghe, & Abeynayake, 2017).

Enhancement of Photodynamic Therapy

In the field of medical treatment, research has investigated the role of sulfonamide derivatives in enhancing the effectiveness of photodynamic therapy (PDT). Pretreatment strategies to increase the accumulation of protoporphyrin IX, a key photosensitizer in PDT, have included the use of sulfonamides. These strategies aim to improve the clinical outcomes of PDT for various conditions, highlighting the multifaceted applications of sulfonamide derivatives in therapeutic advancements (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Biochemical Analysis

Biochemical Properties

5-Methylpyridine-3-sulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit or activate the enzymes, thereby affecting the biochemical pathways they are involved in. For instance, the interaction with carbonic anhydrase can inhibit its activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation of certain cell types by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes and modulating cellular processes. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The activity and function of this compound can be influenced by its localization within the cell, as it interacts with different biomolecules in various subcellular compartments .

properties

IUPAC Name

5-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCLBZBRCMPULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704532
Record name 5-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938066-07-0
Record name 5-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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